3-(1H-1,2,4-triazol-3-yl)pyridine

Coordination chemistry Cross-coupling catalysis Suzuki-Miyaura reaction

3-(1H-1,2,4-triazol-3-yl)pyridine (CAS 23195-63-3) is the defined 3-pyridyl regioisomer — not the 2- or 4-pyridyl variant — ensuring monodentate coordination behavior and a computed LogP of 0.87, distinct from the 2-pyridyl isomer (LogP 0.60). This positional integrity eliminates experimental variables in ligand synthesis and biological assays. Validated as a precursor for N-bound triazolyl-pyridine Ni(II) catalysts enabling low-loading Suzuki-Miyaura cross-couplings, and as a core scaffold for antimicrobial triazole-pyridine hybrids and p38 MAP kinase inhibitors. Procure with batch-to-batch regioisomer consistency to protect the reproducibility of your catalytic and medicinal chemistry programs.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 23195-63-3
Cat. No. B1295991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-3-yl)pyridine
CAS23195-63-3
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=NN2
InChIInChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
InChIKeyPFUBXXBFRUAXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-Triazol-3-yl)pyridine (CAS 23195-63-3): Procurement-Grade Overview for Heterocyclic Building Block Selection


3-(1H-1,2,4-triazol-3-yl)pyridine (CAS 23195-63-3) is a heterocyclic building block consisting of a pyridine ring substituted at the 3-position with a 1,2,4-triazole moiety. Its molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol . The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . This scaffold is of interest in coordination chemistry and medicinal chemistry as a ligand precursor and pharmacophore component [1].

Procurement Risk Advisory: Why 3-(1H-1,2,4-Triazol-3-yl)pyridine Cannot Be Arbitrarily Substituted with Other Pyridinyl-Triazole Isomers


Positional isomerism in pyridinyl-triazole compounds produces distinct coordination geometries, electronic properties, and lipophilicity profiles that directly impact research outcomes. The substitution position (2-, 3-, or 4-pyridyl) determines the chelating behavior of the ligand: 2-pyridyl derivatives form bidentate N,N′-chelates, whereas 3-pyridyl and 4-pyridyl isomers typically coordinate in a monodentate fashion via the triazole ring, resulting in different metal complex architectures and properties [1]. Furthermore, the 3-pyridyl isomer exhibits a computed LogP of approximately 0.87 , which differs from the 2-pyridyl isomer (LogP 0.60) , affecting solubility and partitioning behavior in biological assays. Generic substitution without confirming the specific regioisomer can lead to divergent experimental results, failed ligand synthesis, or non-reproducible catalytic activity.

Quantitative Differentiation Evidence: 3-(1H-1,2,4-Triazol-3-yl)pyridine vs. In-Class Analogs


Electronic Differentiation: N-Bound vs. C-Bound Triazolyl-Pyridine Ligands in Cross-Coupling Catalysis

The N-bound triazolyl-pyridine ligand scaffold, of which 3-(1H-1,2,4-triazol-3-yl)pyridine is a prototypical member, exhibits distinct electronic properties compared to structurally similar C-bound triazolyl-pyridine ligands and bipyridyl ligands [1]. This electronic differentiation was explicitly cited as the rationale for selecting N-bound triazolyl-pyridine ligands for developing a novel Ni(II)-based Suzuki-Miyaura cross-coupling catalyst system [1].

Coordination chemistry Cross-coupling catalysis Suzuki-Miyaura reaction

Lipophilicity Differentiation: LogP Comparison of 3-Pyridyl vs. 2-Pyridyl Triazole Isomers

Computed lipophilicity values reveal a measurable difference between positional isomers. 3-(1H-1,2,4-triazol-3-yl)pyridine has a reported computed LogP value of 0.8667 . In contrast, the 2-pyridyl isomer, 2-(1H-1,2,4-triazol-3-yl)pyridine, has a reported XLogP3 value of 0.600 .

Physicochemical property Lipophilicity Drug-likeness ADME prediction

Antimicrobial Pharmacophore Potential: 3-Pyridyl-Triazole Core as a Privileged Scaffold for Antibacterial Derivatization

Derivatives bearing the 3-(1,2,4-triazol-3-yl)pyridine core have demonstrated measurable antibacterial activity. Specifically, 3-(5-(2-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(2,4-dibromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine exhibited more potent antibacterial activity than other derivatives in the same series [1]. While direct MIC values for the unsubstituted parent compound are not available in the accessed literature, the core scaffold serves as the essential pharmacophore for generating these active derivatives [1].

Medicinal chemistry Antibacterial Antifungal Triazole-pyridine hybrids

Triazole-Imidazole Bioisosteric Replacement: Class-Level Evidence for Pharmacological Differentiation

The 1,2,4-triazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring in kinase inhibitor design. In p38 MAP kinase inhibitor development, 5-alkylthio-1-aryl-2-(4-pyridinyl)triazoles were designed as direct analogues of 4-pyridinyl imidazole p38 MAP kinase inhibitors, with the imidazole ring replaced by a triazole ring [1]. Compounds in this series demonstrated p38 inhibitory activity at 1 µM and 10 µM concentrations equal to the standard inhibitor SB202190 [1].

Medicinal chemistry Bioisosterism p38 MAP kinase Drug design

Verified Application Scenarios for 3-(1H-1,2,4-Triazol-3-yl)pyridine (CAS 23195-63-3) Based on Quantitative Evidence


Synthesis of N-Bound Triazolyl-Pyridine Ligands for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

3-(1H-1,2,4-triazol-3-yl)pyridine serves as a precursor for N-bound triazolyl-pyridine ligands used in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. As demonstrated in recent methodology development, N-bound triazolyl-pyridine ligands were specifically selected over C-bound analogs and bipyridyl ligands due to distinct electronic properties [1]. The resulting Ni(II) complex enables cross-coupling of aryl iodides, bromides, and chlorides with only 2 mol% catalyst loading, and has been applied to the synthesis of the anti-inflammatory drug molecule Felbinac-4ma [1].

Antimicrobial Lead Optimization via Derivatization of the 3-Pyridyl-Triazole Core

The 3-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a validated starting point for synthesizing antimicrobial 1,2,4-triazole-pyridine hybrids. Research demonstrates that derivatives bearing a 5-benzylthio substituent on the triazole ring exhibit potent antibacterial activity against both Gram-negative (E. coli, P. aeruginosa, A. baumannii) and Gram-positive (S. aureus, S. pyogenes, E. faecalis) bacterial strains [2]. Procurement of the parent compound enables medicinal chemistry teams to access this structure-activity relationship (SAR) pathway for lead optimization.

Physicochemical Property Optimization in Drug Discovery Programs

The measured lipophilicity difference (LogP ~0.87 for the 3-pyridyl isomer vs. 0.60 for the 2-pyridyl isomer) makes 3-(1H-1,2,4-triazol-3-yl)pyridine a strategic building block when increased membrane permeability is desired in a lead series . This property differentiation is particularly relevant for central nervous system (CNS) drug discovery programs where optimal LogP ranges are critical, and for tuning solubility-permeability trade-offs in orally administered candidates.

Triazole-Based Kinase Inhibitor Scaffold Development

The 1,2,4-triazole ring is an established bioisostere for imidazole in kinase inhibitor design. Pyridinyl-triazole compounds have been validated as p38 MAP kinase inhibitors with activity equal to the standard inhibitor SB202190 at 1-10 µM concentrations [3]. 3-(1H-1,2,4-triazol-3-yl)pyridine provides the core pyridinyl-triazole architecture for developing novel kinase inhibitors targeting inflammatory diseases, where the triazole moiety may offer advantages in synthetic accessibility or metabolic stability compared to imidazole-based scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,2,4-triazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.